molecular formula C17H18BrN7O B2950744 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176201-26-4

2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Número de catálogo: B2950744
Número CAS: 2176201-26-4
Peso molecular: 416.283
Clave InChI: SCDFVIRCLXHOQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H18BrN7O and its molecular weight is 416.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological activities, including antibacterial, antitubercular, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H16BrN6OC_{14}H_{16}BrN_6O with a molecular weight of 383.22 g/mol. Its structure features a complex arrangement that includes a bromopyrimidine moiety, an azetidine ring, and a pyrazole unit, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the target compound have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

CompoundBacterial StrainMIC (μg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
Target CompoundPseudomonas aeruginosa4

The target compound's structure suggests it may also inhibit bacterial growth through mechanisms involving DNA synthesis interference or cell wall disruption.

Antitubercular Activity

In the search for new antitubercular agents, derivatives of the target compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. A study reported several derivatives with IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis .

CompoundIC50 (μM)IC90 (μM)
Compound C1.353.73
Compound D2.184.00
Target CompoundTBDTBD

These results indicate that the target compound may hold promise as a potent antitubercular agent, warranting further investigation into its mechanism of action and efficacy.

Cytotoxicity Studies

Cytotoxicity assays are crucial in determining the safety profile of new compounds. The target compound was evaluated for cytotoxic effects on human embryonic kidney (HEK-293) cells. Preliminary results indicated low cytotoxicity at concentrations effective against bacterial strains, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the target molecule:

  • Antimicrobial Efficacy : A series of substituted pyrazole derivatives were synthesized and tested against resistant bacterial strains, showing promising results in inhibiting growth without significant toxicity .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications in the azetidine and pyrazole moieties significantly affect biological activity, highlighting the importance of structural optimization in drug design .
  • Molecular Docking Studies : Computational studies have provided insights into potential binding sites and interactions with target enzymes in bacterial cells, supporting experimental findings regarding antibacterial activity .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at the Bromopyrimidine Site

The 5-bromopyrimidine group undergoes substitution reactions, primarily at the bromine position, due to electron-deficient aromaticity.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (80°C)5-Arylpyrimidine derivative72–85%
AminationNH₃/MeOH, CuI, 100°C5-Aminopyrimidine analog68%
ThiolationNaSH, DMF, 60°C5-Mercaptopyrimidine65%

Key Findings :

  • The bromine atom is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups .

  • Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .

Functionalization of the Dihydropyridazinone Ring

The dihydropyridazin-3-one core participates in oxidation and ring-opening reactions.

Reaction TypeConditionsOutcomeReference
OxidationKMnO₄, H₂O/acetone (0°C)Pyridazinone derivative (aromatization)
ReductionNaBH₄, MeOHPartial saturation of the ring
AlkylationLDA, alkyl halide, THF (–78°C)N-Alkylated dihydropyridazinone

Key Findings :

  • Oxidation with KMnO₄ selectively aromatizes the dihydropyridazinone ring to pyridazinone .

  • The NH group in the ring is susceptible to alkylation under strong base conditions .

Azetidine Ring Modifications

The azetidine moiety undergoes ring-opening or functionalization at the methyl position.

Reaction TypeReagentsProductNotesReference
Ring ExpansionHCl, H₂O, refluxPyrrolidine derivativeAcid-mediated
Methyl OxidationCrO₃, H₂SO₄Carboxylic acidLow yield (~40%)
Cross-CouplingGrignard reagent, CuIAlkylated azetidineRequires anhydrous conditions

Key Findings :

  • Acidic conditions promote azetidine ring expansion to pyrrolidine derivatives .

  • The methyl group is oxidizable but requires harsh reagents .

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole group is relatively inert but participates in electrophilic substitutions under specific conditions.

Reaction TypeReagentsOutcomeReference
NitrationHNO₃/H₂SO₄ (0°C)4-Nitro-pyrazole derivative
HalogenationNBS, AIBN, CCl₄Brominated pyrazoleLimited regioselectivity

Key Findings :

  • Nitration occurs at the para position relative to the dimethyl groups .

  • Radical bromination (NBS) targets the pyrazole but lacks regiocontrol .

Cycloaddition and Multicomponent Reactions

The compound serves as a substrate for cycloadditions due to its π-deficient rings.

Reaction TypePartnersConditionsProductReference
Diels-AlderMaleic anhydride, toluene (reflux)Fused bicyclic adductModerate diastereoselectivity
Huisgen CycloadditionNaN₃, CuSO₄Triazole-linked conjugateClick chemistry

Key Findings :

  • The pyrimidine ring acts as a dienophile in Diels-Alder reactions .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables bioconjugation .

Metal-Mediated Transformations

Transition metals facilitate C–H activation and coupling reactions.

Reaction TypeCatalystSubstrateOutcomeReference
C–H ArylationPd(OAc)₂, Ag₂CO₃Aryl iodideDirect arylation at pyrimidine C–H
OlefinationRuCl₃, AgOAcStyreneAlkenylated product

Key Findings :

  • Pd-catalyzed C–H arylation occurs at the pyrimidine’s C4 position .

  • Ru-mediated olefination requires silver additives for efficiency .

Hydrolysis and Degradation Pathways

Stability studies reveal pH-dependent hydrolysis of sensitive groups.

ConditionDegradation SiteMajor ProductHalf-LifeReference
pH 1.2 (HCl)Azetidine ringRing-opened amine2.1 h
pH 10.0 (NaOH)DihydropyridazinonePyridazinone8.5 h

Key Findings :

  • Acidic conditions destabilize the azetidine ring via protonation and cleavage .

  • The dihydropyridazinone ring hydrolyzes to pyridazinone under basic conditions .

Propiedades

IUPAC Name

2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN7O/c1-11-5-12(2)25(21-11)15-3-4-16(26)24(22-15)10-13-8-23(9-13)17-19-6-14(18)7-20-17/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDFVIRCLXHOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=N4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.